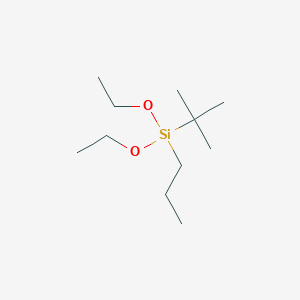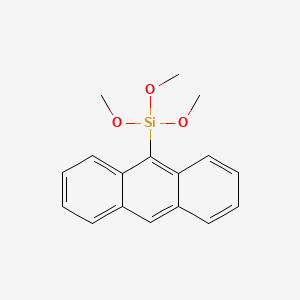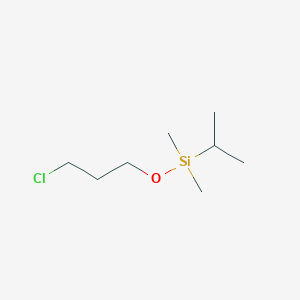
7-fluoro-1H-indazole-4-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-fluoro-1H-indazole-4-carbaldehyde is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various biochemical and physiological processes. This compound has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Scientific Research Applications
Anticancer Agents
Indazoles have been applied in the production of anticancer agents . These are drugs that inhibit the growth of cancerous cells. The specific mechanisms of action can vary, but they generally work by disrupting the processes that cancer cells use to grow and divide.
Antidepressant Agents
Indazole compounds have also been used in the creation of antidepressant agents . These are medications used to alleviate the symptoms of depression, a common mental health disorder characterized by persistent feelings of sadness and a lack of interest in activities.
Anti-inflammatory Agents
Indazoles have been investigated for their potential as anti-inflammatory agents . These are drugs that reduce inflammation, a biological response to harmful stimuli such as pathogens or damaged cells.
Antibacterial Agents
Indazole-containing compounds have shown promise as antibacterial agents . These are drugs that kill bacteria or inhibit their growth, and they are commonly used to treat bacterial infections.
Organic Light Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs)
Fluorinated indazole building blocks, such as 7-fluoro-1H-indazole-4-carbaldehyde, have been used for the synthesis of semiconducting molecules and polymers in the application of OLEDs and OPVs . These are advanced technologies used in display screens and solar cells, respectively.
Mechanism of Action
Target of Action
This compound belongs to the indazole class of heterocyclic compounds, which have been found to have a wide variety of medicinal applications . .
Mode of Action
Indazole compounds are known to interact with their targets through various mechanisms, including transition metal-catalyzed reactions and reductive cyclization reactions . .
Biochemical Pathways
Indazole compounds are known to affect various biochemical pathways, including those involved in inflammation, cancer, and hypertension . .
Result of Action
Indazole compounds are known to have various effects, including anti-inflammatory, anticancer, and antihypertensive effects . .
properties
IUPAC Name |
7-fluoro-1H-indazole-4-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FN2O/c9-7-2-1-5(4-12)6-3-10-11-8(6)7/h1-4H,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWZSRYYPVWKOPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1C=O)C=NN2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-fluoro-1H-indazole-4-carbaldehyde | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3aR,8aR)-4,4,8,8-Tetrakis(3,5-dimethylphenyl)tetrahydro-2,2-dimethyl-6-phenyl-1,3-dioxolo[4,5-e][1,32]dioxaphosphepin](/img/structure/B6590660.png)

![[5-amino-1-(2-phenylethyl)-1H-benzimidazol-2-yl]methanol](/img/structure/B6590672.png)


![2,3,4,6,7,8,9,10-Octahydropyrimido[1,2-a]azepine hydrofluoride](/img/structure/B6590704.png)




![4-(1-(1-ethoxyethyl)-1H-pyrazol-4-yl)-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B6590751.png)


